(19E)-4-methylsarpagan-4-ium-17-ol
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Overview
Description
Macusine B is an alkaloid isolated from the plant Strychnos toxifera. It is known for its pharmacological properties, particularly its ability to block α-adrenergic receptors and stimulate β-receptors in vivo and in vitro . This compound has been studied for its effects on various biological systems, including the heart and blood pressure .
Preparation Methods
Macusine B can be synthesized through various chemical routes. One common method involves the extraction of the alkaloid from the stem bark of Strychnos guianensis . The extraction process typically involves the use of organic solvents to isolate the alkaloid, followed by purification steps such as chromatography . Industrial production methods may involve large-scale extraction and purification processes to obtain macusine B in significant quantities.
Chemical Reactions Analysis
Macusine B undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under various conditions, often involving nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Macusine B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of alkaloids.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Macusine B exerts its effects by interacting with specific molecular targets in the body. It blocks α-adrenergic receptors, which are involved in the regulation of blood pressure and heart rate . Additionally, it stimulates β-receptors, which can lead to increased heart rate and other physiological effects . The compound acts as a competitive inhibitor of 5-hydroxytryptamine on the guinea-pig ileum and blocks the action of this spasmogen on the rat uterus .
Comparison with Similar Compounds
Macusine B is similar to other indole alkaloids, such as guiachrysine and guiaflavine, which are also isolated from the stem bark of Strychnos guianensis . These compounds share similar pharmacological properties, including their ability to block nicotinic acetylcholine receptors . macusine B is unique in its specific interactions with α-adrenergic and β-receptors .
Similar compounds include:
- Guiachrysine
- Guiaflavine
- 5’,6’-dehydroguiaflavine
- Afrocurarine
Macusine B stands out due to its specific receptor interactions and its potential therapeutic applications.
Properties
Molecular Formula |
C20H25N2O+ |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[(15E)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C20H25N2O/c1-3-12-10-22(2)18-9-15-13-6-4-5-7-17(13)21-20(15)19(22)8-14(12)16(18)11-23/h3-7,14,16,18-19,21,23H,8-11H2,1-2H3/q+1/b12-3- |
InChI Key |
KRTATNOTKFNEFT-BASWHVEKSA-N |
Isomeric SMILES |
C/C=C\1/C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C |
Canonical SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C |
Origin of Product |
United States |
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